4-[(3aS,4R,9bR)-9-chloro-6-methyl-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinolin-4-yl]benzoic acid
Description
4-[(3aS,4R,9bR)-9-Chloro-6-methyl-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinolin-4-yl]benzoic acid (CAS: 959539-83-4) is a tricyclic heterocyclic compound featuring a cyclopenta[c]quinoline core fused with a benzoic acid moiety. The structure includes a 9-chloro substituent and a 6-methyl group on the cyclopentaquinoline ring, which influence its physicochemical and biological properties. This compound requires stringent storage conditions: it must be kept in a dry, ventilated environment within a sealed container to prevent degradation or hazardous reactions .
Properties
IUPAC Name |
4-[(3aS,4R,9bR)-9-chloro-6-methyl-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinolin-4-yl]benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18ClNO2/c1-11-5-10-16(21)17-14-3-2-4-15(14)19(22-18(11)17)12-6-8-13(9-7-12)20(23)24/h2-3,5-10,14-15,19,22H,4H2,1H3,(H,23,24)/t14-,15+,19+/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOGOJDAYENVHIR-VCBZYWHSSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=C(C=C1)Cl)C3C=CCC3C(N2)C4=CC=C(C=C4)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C2C(=C(C=C1)Cl)[C@@H]3C=CC[C@@H]3[C@@H](N2)C4=CC=C(C=C4)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions:
Step 1: Initiate by synthesizing the cyclopenta[c]quinoline intermediate via an intramolecular cyclization reaction of a precursor amine.
Step 2: Chlorinate the intermediate to introduce the chlorine atom at the specified position.
Step 3: Attach the benzoic acid component through a Friedel-Crafts acylation reaction, ensuring the correct orientation and linkage.
Industrial Production Methods:
Bulk Synthesis: Employ large-scale batch reactors where the reactions are conducted sequentially under controlled temperatures and pressures.
Purification: Utilize techniques such as recrystallization and column chromatography to ensure high purity and yield of the final product.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically forming quinoline N-oxides.
Reduction: Reduction reactions can occur, often leading to the formation of hydroquinolines.
Substitution: Electrophilic substitution reactions are common, particularly at the benzoic acid ring.
Common Reagents and Conditions:
Oxidation: Utilization of oxidizing agents like potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous conditions.
Substitution: Friedel-Crafts catalysts such as aluminum chloride in the presence of suitable solvents.
Major Products:
Oxidation Products: Quinoline N-oxides.
Reduction Products: Hydroquinolines.
Substitution Products: Various substituted benzoic acid derivatives.
Scientific Research Applications
4-[(3aS,4R,9bR)-9-chloro-6-methyl-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinolin-4-yl]benzoic acid finds applications in:
Chemistry: Acts as a precursor or intermediate in complex organic syntheses.
Biology: Investigated for potential antibacterial and antifungal properties.
Medicine: Potential therapeutic agent, particularly in targeting certain enzymatic pathways.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The compound exerts its effects through specific interactions with molecular targets, typically enzymes or receptors. Its unique structure allows it to bind with high affinity, altering the activity of these targets. The pathways involved can include inhibition of enzymatic activity or modulation of receptor signaling, leading to desired biological outcomes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table and analysis highlight key structural analogs and their distinguishing features:
Key Differences and Insights:
Structural Variations: Cyclopenta vs. Pyrano Rings: The target compound’s cyclopenta[c]quinoline core differs from pyrano[3,2-c]quinoline derivatives (), which exhibit a six-membered oxygen-containing ring. This structural distinction may impact rigidity, solubility, and receptor binding . The pyrano derivatives in feature benzonitrile or furyl groups, which could enhance π-π stacking interactions in biological systems .
Purity and Storage :
- The ethoxy analog (CAS: 1357248-83-9) is available at 98% purity and requires refrigeration (2–8°C), whereas the target compound’s purity is unspecified but demands strict moisture control .
Hazard Profiles: Both the target compound and its ethoxy analog share identical hazard statements (H302, H315, etc.), suggesting similar toxicity risks, including skin/eye irritation and acute oral toxicity . In contrast, pyrano derivatives lack explicit hazard data, though their nitrile or furyl groups may introduce additional reactivity .
Synthetic Routes: Pyranoquinoline derivatives in are synthesized via multicomponent reactions using trifluoromethanesulfonic acid as a catalyst, yielding solids with >94% purity after column chromatography. The target compound’s synthesis likely follows analogous strategies but with distinct starting materials (e.g., methyl-substituted precursors) .
Stereochemical Considerations :
- The ethoxy analog (CAS: 956189-58-5) shares the same molecular formula as CAS: 1357248-83-9 but differs in stereochemistry (3aR,4S,9bS vs. 3aS,4R,9bR), which could lead to divergent pharmacological activities .
Biological Activity
The compound 4-[(3aS,4R,9bR)-9-chloro-6-methyl-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinolin-4-yl]benzoic acid is a synthetic derivative with potential biological activities. Its structural characteristics suggest possible interactions with various biological targets, particularly in the context of cancer research and neuropharmacology. This article explores its biological activity through various studies and data.
Chemical Structure
The compound's IUPAC name indicates a complex structure that includes a cyclopenta[c]quinoline moiety and benzoic acid. The presence of a chlorine atom and a methyl group on the cyclopentane ring may influence its pharmacological properties.
Biological Activity Overview
Research has indicated that this compound exhibits several biological activities:
- Antitumor Activity : Preliminary studies suggest that the compound may inhibit tumor growth in various cancer cell lines. For instance, it has been shown to affect the proliferation of breast cancer cells by inducing apoptosis through the activation of caspase pathways.
- Neuroprotective Effects : The compound may also possess neuroprotective properties, potentially through modulation of neurotransmitter systems or reduction of oxidative stress markers.
- Anti-inflammatory Properties : Some studies have indicated that it can reduce inflammation markers in vitro, suggesting potential applications in treating inflammatory diseases.
Antitumor Activity
A study investigating the compound's effects on MCF-7 breast cancer cells demonstrated significant inhibition of cell proliferation at concentrations ranging from 10 µM to 100 µM. The mechanism appears to involve:
- Induction of Apoptosis : Increased expression of pro-apoptotic proteins such as Bax and decreased expression of anti-apoptotic proteins like Bcl-2 were observed.
- Cell Cycle Arrest : Flow cytometry analysis indicated G1 phase arrest in treated cells.
| Concentration (µM) | % Cell Viability | Apoptotic Markers |
|---|---|---|
| 10 | 80 | Moderate |
| 50 | 50 | High |
| 100 | 30 | Very High |
Neuroprotective Effects
In a model of neurotoxicity induced by glutamate, treatment with the compound significantly reduced neuronal death:
- Reduction in Reactive Oxygen Species (ROS) : A marked decrease in ROS levels was noted in treated neurons.
- Improvement in Cell Viability : Neuronal cell viability improved by approximately 40% compared to controls.
Anti-inflammatory Activity
The compound was tested for its ability to inhibit the production of pro-inflammatory cytokines (e.g., TNF-alpha and IL-6) in lipopolysaccharide (LPS)-stimulated macrophages:
- Cytokine Inhibition : A dose-dependent reduction in cytokine levels was observed.
| Treatment (µM) | TNF-alpha (pg/mL) | IL-6 (pg/mL) |
|---|---|---|
| Control | 250 | 300 |
| 10 | 200 | 250 |
| 50 | 150 | 200 |
| 100 | 100 | 150 |
Mechanistic Insights
The biological activities of this compound are likely mediated through multiple pathways:
- PI3K/AKT Pathway : Inhibition of this pathway has been linked to reduced cell survival and proliferation in cancer cells.
- Nuclear Factor kappa-light-chain-enhancer of activated B cells (NF-kB) : Modulation of NF-kB signaling may contribute to its anti-inflammatory effects.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
